molecular formula C19H17N3O2S B2449008 N-benzyl-6-oxo-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide CAS No. 1251703-82-8

N-benzyl-6-oxo-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide

Cat. No.: B2449008
CAS No.: 1251703-82-8
M. Wt: 351.42
InChI Key: VPPBPZJSWLFJSK-UHFFFAOYSA-N
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Description

N-benzyl-6-oxo-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a complex organic compound that belongs to the class of thiazinoquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-oxo-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a quinazoline derivative with a thiazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-oxo-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-benzyl-6-oxo-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds with a thiazole ring structure, such as thiamine (Vitamin B1), share some structural similarities.

    Quinazolines: Compounds like quinazoline and its derivatives are structurally related and have similar applications.

Uniqueness

N-benzyl-6-oxo-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is unique due to its combined thiazinoquinazoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-benzyl-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-17(20-12-13-5-2-1-3-6-13)14-7-8-15-16(11-14)21-19-22(18(15)24)9-4-10-25-19/h1-3,5-8,11H,4,9-10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPBPZJSWLFJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4)N=C2SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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